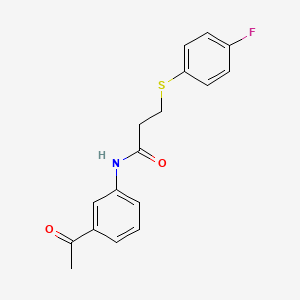

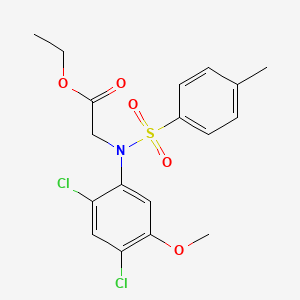

N-(3-乙酰苯基)-3-(4-氟苯基)硫代丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide and related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a thiophene-containing compound was achieved by reacting malononitrile with CS2 in the presence of K2CO3 under reflux in DMF, followed by reaction with chloroacetone and cyclization . Similarly, the synthesis of antiviral molecules involved characterizing the compounds using spectroscopic techniques after their formation . The preparation of sulfanilamide derivatives also required a series of reactions, characterized by various spectroscopic methods . These processes highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the geometry and intramolecular interactions. For example, the thiophene compound's structure was stabilized by an intramolecular N-H···O interaction forming an S6 ring motif . The antiviral molecules showed near-planarity between the phenyl and pyrimidine rings, with strong hydrogen-bonded N-H···N intermolecular interactions . The sulfanilamide derivatives exhibited distinct molecular conformations and hydrogen bonding networks . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the reactivity of certain functional groups . The intermolecular interactions observed in the antiviral molecules, such as hydrogen bonds, can also play a significant role in their chemical behavior, especially in biological environments . The thermal and antimicrobial studies of sulfanilamide derivatives provide additional insights into their reactivity and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The vibrational spectroscopy studies provide insights into the rehybridization and hyperconjugation effects on the molecules . The thermal properties, such as melting points and thermal decomposition temperatures, are determined using thermogravimetric and differential scanning calorimetric methods . The electronic properties, including excitation energies and frontier orbital energies, are investigated using UV-Vis spectroscopy and density functional theory (DFT) calculations . These properties are essential for predicting the behavior of the compounds in various environments and for designing new materials with desired characteristics.

科学研究应用

合成和生物学评估

N-(3-乙酰苯基)-3-(4-氟苯基)硫代丙酰胺作为合成具有潜在生物学应用的新型化合物的前体。例如,研究人员已经开发出各种磺酰胺衍生物,旨在抑制碳酸酐酶同工酶,这是治疗青光眼、癫痫和癌症等疾病的靶点。这些研究表明,磺酰胺衍生物化学结构的修饰可以导致对碳酸酐酶特定同工酶具有显着抑制活性的化合物,证明了该化学物质在新治疗剂的开发中的作用 (Tuğrak et al., 2020)。

抗菌和抗肿瘤活性

该化学物质还与合成具有抗菌和抗肿瘤活性的化合物有关。通过修改其结构,研究人员合成了对多种癌细胞系表现出显着体外活性的新分子。这表明其在开发新的化学治疗剂中的潜在用途。此外,某些衍生物已显示出抗菌活性,表明在对抗细菌感染方面具有可能的应用 (Lahtinen et al., 2014)。

电化学应用

对导电聚合物的研究已将 N-(3-乙酰苯基)-3-(4-氟苯基)硫代丙酰胺的衍生物确定为电化学电容器的潜在活性材料。这些研究探索了此类聚合物的电活性,它们可以快速掺杂和脱掺,表明它们适用于高能量和高功率密度存储器件。该应用对于开发高效且耐用的储能解决方案至关重要 (Rudge et al., 1994)。

光学和材料科学

在材料科学领域,N-(3-乙酰苯基)-3-(4-氟苯基)硫代丙酰胺的衍生物已被研究用于聚合物光波导器件。从这种化学物质合成氟化聚(亚芳基醚硫醚)在创建具有理想光学性质的材料方面显示出有希望的结果,可用于电信和其他需要操纵光信号的应用 (Kim et al., 2001)。

属性

IUPAC Name |

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTZTKFQZOQOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3-((4-fluorophenyl)thio)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

![1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide](/img/structure/B2515487.png)

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)